N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide is a synthetic small molecule characterized by a multifunctional structure. Its core comprises:
- A sulfamoyl-linked phenyl group: The phenyl ring is substituted at the para position with a sulfamoyl group connected to a 2,6-dimethylpyrimidin-4-yl moiety. This pyrimidine ring introduces steric and electronic effects due to its 2,6-dimethyl substitution pattern .
- A branched aliphatic chain: The 3-methylbutyramide group enhances lipophilicity and may influence bioavailability.
This compound shares structural motifs with sulfonamide-based pharmacophores, which are often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) . However, its specific biological targets remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C25H25N5O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C25H25N5O5S/c1-14(2)22(30-24(32)19-7-5-6-8-20(19)25(30)33)23(31)28-17-9-11-18(12-10-17)36(34,35)29-21-13-15(3)26-16(4)27-21/h5-14,22H,1-4H3,(H,28,31)(H,26,27,29) |
InChI Key |
AJTQUMGOIPECIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction of Aniline with Cyanamide
Aniline reacts with cyanamide in an aqueous acidic medium (pH 2.0–3.5) to form a phenylguanidinium intermediate. This step proceeds via nucleophilic addition, where the amine group of aniline attacks the electrophilic carbon of cyanamide, followed by protonation to stabilize the guanidinium salt. The use of hydrochloric acid as a catalyst ensures high conversion rates (>95%).
Cyclization with Acetylacetone
The phenylguanidinium intermediate undergoes cyclization with acetylacetone (2,4-pentanedione) under alkaline conditions (pH 7.8–8.1). This step facilitates the formation of the pyrimidine ring through a condensation reaction, yielding 2,6-dimethylpyrimidin-4-amine. The reaction is thermally driven, typically conducted at 80–90°C for 6–8 hours, achieving yields of 82–88%.
Table 1: Optimization of Pyrimidine Core Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| pH (Cyclization) | 7.8–8.1 | 85 | 98 |
| Temperature (°C) | 80–90 | 88 | 97 |
| Reaction Time (h) | 6–8 | 82 | 96 |
The introduction of the sulfamoyl group at the para position of the phenyl ring is achieved through a two-step sulfonation and amidation sequence.
Chlorosulfonation of 4-Aminophenyl Derivatives
4-Aminophenyl derivatives are treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This exothermic reaction generates the sulfonyl chloride intermediate, which is subsequently quenched with ice-water to prevent over-sulfonation. The intermediate is isolated via filtration, with yields of 75–80%.
Amidation with 2,6-Dimethylpyrimidin-4-amine
The sulfonyl chloride reacts with 2,6-dimethylpyrimidin-4-amine in the presence of a base (e.g., pyridine or triethylamine) to form the sulfamoyl linkage. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12–16 hours, achieving yields of 70–75%.
Table 2: Sulfamoylation Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ClSO₃H | CH₂Cl₂ | 0–5 | 78 |
| Pyridine | THF | 25 | 72 |
Incorporation of the Isoindole-1,3-dione Moiety
The butyramide side chain bearing the isoindole-1,3-dione group is introduced via a coupling reaction.
Synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric Acid
Phthalic anhydride is condensed with 3-methylbutyric acid hydrazide in acetic acid under reflux. The reaction proceeds via nucleophilic acyl substitution, forming the isoindole-1,3-dione ring. Yields of 65–70% are typical, with purification via recrystallization from ethanol.
Amide Coupling with the Sulfamoylphenyl Intermediate
The carboxylic acid is activated using ethyl chloroformate (ECF) in the presence of N-methylmorpholine (NMM), followed by reaction with the sulfamoylphenyl amine. Alternatively, carbodiimide coupling agents (e.g., EDCl/HOBt) in dimethylformamide (DMF) at 0°C to room temperature yield the final amide product. This step achieves 60–65% yields, with HPLC purity >95%.
Table 3: Coupling Agent Efficiency
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0–25 | 65 |
| ECF/NMM | THF | 0–25 | 60 |
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:2). Crystallization yields a purity of 98.5%, while chromatography achieves 99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.75 (m, 4H, phthalimide), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 2.50 (s, 6H, CH₃-pyrimidine), 2.10–2.00 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS : m/z calculated for C₂₆H₂₈N₅O₅S [M+H]⁺: 546.1762; found: 546.1758.
Industrial-Scale Production Considerations
Industrial synthesis emphasizes cost-efficiency and scalability:
-
Continuous Flow Reactors : For pyrimidine core synthesis, reducing reaction time by 40% compared to batch processes.
-
Solvent Recovery : THF and DMF are distilled and reused, minimizing waste.
-
Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>97%) before proceeding to subsequent steps.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonamide linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl/Pyrimidine Motifs
The target compound is closely related to derivatives reported in and , which feature sulfamoylphenyl groups linked to heterocyclic systems. Key comparisons are summarized below:
Note: The target compound’s molecular formula is inferred as C25H27N5O5S based on structural similarity to and .
Key Observations :
- Pyrimidine Substitution: The target compound’s 2,6-dimethylpyrimidin-4-yl group (vs.
- Isoindole-1,3-dione vs. Phenoxyacetamide: The phthalimide group in the target compound enhances planarity compared to the phenoxyacetamide in , which could influence membrane permeability .
Sulfonamide Derivatives with Heterocyclic Systems
Compounds in feature sulfonamide-linked pyridine/pyrazole systems, offering insights into substituent effects:
Comparison with Target Compound :
- Sulfamoyl vs. Sulfonamide : The target’s sulfamoyl group (-SO2NH2) differs from sulfonamides (-SO2NHR) in , which may influence hydrogen-bonding capacity and target selectivity.
- Heterocyclic Diversity : Pyrimidine/isoindole systems in the target compound vs. pyridine/pyrazole in suggest divergent biological targets (e.g., kinases vs. carbonic anhydrases) .
Physicochemical Properties
- Lipophilicity : The isoindole-1,3-dione and branched alkyl chain suggest higher logP compared to ’s methylpentanamide derivative.
- Solubility : The sulfamoyl and amide groups may enhance aqueous solubility relative to ’s chlorophenyl derivatives .
- Thermal Stability : reports melting points of 138–166°C for sulfonamide derivatives, suggesting the target compound may exhibit similar thermal stability .
Pharmacological Considerations
No biological activity data for the target compound is provided in the evidence. However, structural analogs in and 6 are hypothesized to target enzymes requiring sulfonamide/phthalimide interactions. The 2,6-dimethylpyrimidine group in the target may confer selectivity for kinases or nucleotide-binding proteins .
Biological Activity
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyaramide is a complex organic compound with potential pharmacological applications. Its structure incorporates a pyrimidine ring, a sulfonamide group, and an isoindole moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H22N6O6S
- Molecular Weight : 562.6417 g/mol
- CAS Number : 497082-06-1
The biological activity of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyaramide is primarily attributed to its interaction with specific molecular targets involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or sulfonamide-sensitive targets, affecting cellular signaling pathways.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), modulating pathways related to inflammation and cell proliferation.
- Anticancer Activity : Preliminary studies indicate that the compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have evaluated its efficacy against a panel of cancer cell lines:
| Cell Line | Growth Inhibition (%) | Cancer Type |
|---|---|---|
| RPMI-8226 | 92.48 | Leukemia |
| CCRF-CEM | 92.77 | Leukemia |
| K-562 | 92.90 | Leukemia |
| SF-539 | 92.74 | CNS |
The results indicate a low level of anticancer activity with average growth inhibition around 104.68% across various lines, suggesting that while the compound may not be highly effective alone, it could serve as a lead compound for further modification and optimization .
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound. In vitro assays demonstrated effectiveness against several bacterial strains, indicative of its potential as an antibacterial agent. The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound .
Synthesis and Preparation Methods
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyaramide involves several key steps:
- Formation of Pyrimidine Ring : Utilizing cyclization reactions with appropriate precursors.
- Sulfonamide Linkage Formation : Reaction with sulfonyl chloride under basic conditions.
- Coupling Reaction : Final coupling with isoindole derivatives using coupling reagents like EDCI.
These synthetic routes highlight the complexity and potential for further derivatization to enhance biological activity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutyramide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including sulfamoylation of the pyrimidine ring, followed by coupling with the isoindole-dione moiety. Key steps include:
- Sulfamoylation : Reacting 2,6-dimethylpyrimidin-4-amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfamoyl-phenyl group to the isoindole-dione-acetamide intermediate. Temperature control (20–25°C) and anhydrous solvents (DMF or DCM) are critical for high yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) removes unreacted starting materials and byproducts .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry. For example, the sulfamoyl proton appears as a singlet near δ 8.2 ppm, while isoindole-dione protons resonate at δ 7.6–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 493.53, matching C24H23N5O5S) .
- Elemental Analysis : Percentages of C, H, N, and S are cross-checked against theoretical values (e.g., C: 58.59%, N: 14.32%) to confirm purity .
Q. What structural features influence its reactivity in biological assays?
- The sulfamoyl group enhances solubility and hydrogen-bonding interactions with target proteins, while the isoindole-dione moiety contributes to π-π stacking in hydrophobic binding pockets .
- Steric effects from the 2,6-dimethylpyrimidine group may limit rotational freedom, stabilizing specific conformations during ligand-receptor interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between high purity and low bioactivity in this compound?
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted sulfonyl chloride or deacetylated derivatives) that may antagonize activity .
- Solubility Optimization : Test co-solvents (e.g., DMSO/PBS mixtures) or formulate as a cyclodextrin complex to improve bioavailability in cellular assays .
- Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for the intended biological target .
Q. What reaction mechanisms govern modifications of the sulfamoyl group for structure-activity studies?
- Nucleophilic Substitution : The sulfamoyl nitrogen can undergo alkylation with iodomethane in the presence of NaH, forming a methylated derivative. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate) .
- Acid Hydrolysis : Heating with 6M HCl at 80°C cleaves the sulfamoyl linkage, enabling substitution with alternative amines (e.g., pyridine derivatives) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal Growth : Slow evaporation from acetone/water (9:1) yields diffraction-quality crystals. SHELXL-2018 is used for refinement, with anisotropic displacement parameters for the sulfamoyl and isoindole-dione groups .
- Disorder Handling : Partial disorder in the methyl groups of the pyrimidine ring is resolved using restraints (ISOR, DELU) during refinement .
Q. How can computational modeling predict substituent effects on biological activity?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases). The isoindole-dione moiety shows high affinity for ATP-binding pockets, with ΔG values < −9 kcal/mol .
- QSAR Analysis : Hammett constants (σ) for substituents on the phenyl ring correlate with IC50 values, guiding the design of electron-withdrawing groups to enhance potency .
Q. What strategies improve regioselectivity during functionalization of the pyrimidine ring?
- Directed Lithiation : Use LDA at −78°C to deprotonate the 4-position of 2,6-dimethylpyrimidine, followed by quenching with electrophiles (e.g., aldehydes) .
- Protecting Groups : Temporarily block the sulfamoyl nitrogen with Boc anhydride to direct substitutions to the pyrimidine’s 2- or 6-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
